N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43.
Preparation Methods
The synthesis of N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves several steps. One common method includes the reaction of thiophen-3-ol with piperidine-1-carbonyl chloride to form the intermediate compound, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Indole derivatives: Known for their diverse biological activities, indole derivatives share some structural similarities with the thiophene moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(4-thiophen-3-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(21)19-15-4-2-14(3-5-15)18(22)20-9-6-16(7-10-20)23-17-8-11-24-12-17/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYZPQNFZTCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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